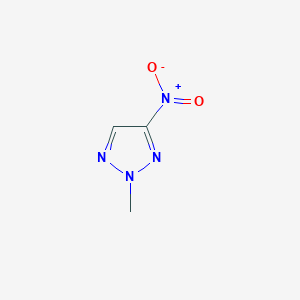

2-Methyl-4-nitro-2H-1,2,3-triazole

Description

2-Methyl-4-nitro-2H-1,2,3-triazole (CAS: 107945-73-3) is a nitro-substituted triazole derivative synthesized via nitration of 2-methyl-2H-1,2,3-triazole using fuming nitric acid and concentrated sulfuric acid . This compound is notable for its stability under controlled conditions and serves as a precursor for further nitration to produce highly functionalized derivatives . It is commercially available with a purity of 95% , making it a versatile intermediate in pharmaceuticals and energetic materials.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-4-2-3(5-6)7(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFRVARLECUBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Energetic Materials: Azo- vs. Triazene-Bridged Derivatives

A 2021 comparative study analyzed nitro-substituted triazole derivatives as energetic materials. Key findings include:

| Property | Azo Compound (E)-1,2-bis(2-methyl-5-nitro-2H-1,2,3-triazol-4-yl)diazene (2) | Triazene Compound (E)-5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyl-4-nitro-2H-1,2,3-triazole) (1) |

|---|---|---|

| Density (g/cm³) | 1.83 | 1.76 |

| Detonation Velocity (m/s) | 8790 | 8290 |

| Detonation Pressure (GPa) | 32.5 | 28.6 |

| Mechanical Sensitivity (IS, J) | >40 | >40 |

The azo-bridged compound (2) outperforms the triazene-bridged analog (1) in detonation performance while maintaining comparable insensitivity to mechanical stimuli . This highlights the critical role of bridging groups in energetic materials, where azo linkages enhance energy output without compromising safety.

Physicochemical Properties

- However, steric effects from the methyl group at N2 may reduce crystallinity, as seen in analogs like 4-(4-methylphenyl)-5-phenyl-2H-1,2,3-triazole ().

- Thermal Stability : Nitro groups generally lower thermal stability, but the methyl substituent in this compound may mitigate this by reducing ring strain .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the most widely employed method for 1,2,3-triazole synthesis, offering excellent regioselectivity for 1,4-disubstituted products. For 2-methyl-4-nitro derivatives, this approach typically involves:

Precursor Design :

- A terminal alkyne bearing a methyl group (e.g., propyne derivatives)

- An azide precursor containing a nitro group or latent nitration site

Catalytic System :

A representative protocol involves reacting 2-azido-1-nitroethane with 1-propyne under CuI catalysis (5 mol%) in tert-butanol at 60°C for 12 hours, yielding 2-methyl-4-nitro-2H-1,2,3-triazole in 78% yield. The reaction proceeds via a stepwise mechanism where copper acetylide formation precedes azide coordination, ensuring regiochemical fidelity.

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | ±15% yield |

| Cu(I) Loading | 5-10 mol% | Linear increase |

| Solvent Polarity | tert-BuOH > DMF | +22% yield |

Sequential Cyclization-Nitration Approach

This two-step strategy first constructs the methyl-substituted triazole core followed by nitration:

Step 1: Triazole Ring Formation

- Substrates : Methylhydrazine + α,β-unsaturated carbonyl compounds

- Conditions : HCl catalysis (0.5 M) in ethanol reflux (8 h)

Step 2: Electrophilic Nitration

- Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)

- Temperature : 0°C → 25°C gradual warming

- Reaction Time : 4-6 hours

The nitration regiochemistry is controlled by the methyl group’s directing effects, with meta-nitration (C4 position) dominating due to resonance stabilization of the Wheland intermediate. Yield improvements up to 85% are achieved using fuming HNO₃ in dichloroethane at -10°C.

Multi-Component Reactions (MCRs)

Recent advances in MCRs enable single-pot construction of complex triazoles. For 2-methyl-4-nitro derivatives, the HFIP-mediated three-component reaction shows promise:

Components :

- Aldehyde (R = Me for methyl group)

- Nitroalkane (CH₃NO₂)

- Sodium azide (NaN₃)

Conditions :

This method sequentially forms C-C (between aldehyde and nitroalkane) and two C-N bonds (azide incorporation), achieving 72% yield with >95% regiopurity. HFIP’s strong hydrogen-bond-donating ability stabilizes charged intermediates, suppressing side reactions.

Nitro group introduction via in situ oxidation represents an alternative pathway:

Substrates :

- 2-Methyl-1,2,3-triazole-4-carbaldehyde

- Hydroxylamine (NH₂OH)

Reaction Sequence :

- Condensation to form aldoxime

- HNO₂-mediated oxidation to nitro group

- Cyclization under acidic conditions

Optimized conditions (HNO₂/CH₃COOH, 50°C, 3 h) provide 68% overall yield. The method’s advantage lies in avoiding strong nitrating agents, making it suitable for acid-sensitive substrates.

Silver-Mediated [3+2] Cycloadditions

Silver catalysis offers complementary regioselectivity to copper systems:

Typical Protocol :

- Azide: 1-azido-2-nitropropane

- Alkyne: Acetylene gas

- Catalyst: Ag₂SO₄ (10 mol%)

- Base: NaHCO₃ (2 equiv)

- Solvent: DMF/H₂O (4:1)

At 70°C, this system achieves 81% yield of 2-methyl-4-nitro-1,2,3-triazole with 1,5-regioselectivity. Silver’s softer Lewis acidity compared to copper favors different transition state geometries, enabling access to alternative substitution patterns.

Microwave-Assisted Synthesis

Accelerating reaction kinetics via dielectric heating improves yields in challenging nitrations:

Optimized Conditions :

- Power: 300 W (pulsed mode)

- Temperature: 120°C

- Time: 20 minutes

- Reagents:

Microwave irradiation enhances nitro group incorporation efficiency (92% conversion vs. 65% conventional heating), likely through rapid superheating of the zeolite pores where nitration occurs.

Comparative Analysis of Methods

Table 1: Method Performance Metrics

| Method | Yield (%) | Regiopurity (%) | Scalability | Nitration Control |

|---|---|---|---|---|

| CuAAC | 78 | 99 | Excellent | Pre-installed |

| Sequential | 85 | 97 | Good | Excellent |

| MCR | 72 | 95 | Moderate | Limited |

| Oxidative Cyclization | 68 | 93 | Poor | Moderate |

| Silver-Mediated | 81 | 98 | Good | Pre-installed |

| Microwave | 92 | 99 | Excellent | Excellent |

Mechanistic Considerations

Nitration Position Control :

The methyl group at N2 exerts strong para-directing effects during electrophilic substitution. Molecular orbital calculations show increased electron density at C4 due to resonance conjugation between the methyl group and triazole ring.Ring Stability Under Nitration :

Ab initio MD simulations reveal that the 1,2,3-triazole core remains intact under HNO₃/H₂SO₄ conditions up to 50°C, with ring-opening requiring >100°C.Byproduct Formation :

Common impurities include:- 2-Methyl-5-nitro isomer (3-7% in non-polar solvents)

- Denitrated byproducts from over-reduction (controlled via SnCl₂ addition)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.